![molecular formula C15H26O5 B14329819 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane CAS No. 110942-94-4](/img/structure/B14329819.png)
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane is a chemical compound with the molecular formula C13H24O4 It is known for its unique structure, which includes a hept-2-yn-1-yl group attached to an oxane ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7,7,7-trimethoxyhept-2-yne with an oxane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the hept-2-yne group to a double or single bond.
Substitution: The ether linkage allows for substitution reactions where the oxane ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various modified oxane derivatives .
Applications De Recherche Scientifique
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its functional groups. The hept-2-yne group can participate in various chemical reactions, while the oxane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains a silane group instead of an oxane ring.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Contains a bicyclic structure with an ester group.
Uniqueness
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane is unique due to its combination of a hept-2-yne group and an oxane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
110942-94-4 |
|---|---|
Formule moléculaire |
C15H26O5 |
Poids moléculaire |
286.36 g/mol |
Nom IUPAC |
2-(7,7,7-trimethoxyhept-2-ynoxy)oxane |
InChI |
InChI=1S/C15H26O5/c1-16-15(17-2,18-3)11-7-4-5-8-12-19-14-10-6-9-13-20-14/h14H,4,6-7,9-13H2,1-3H3 |
Clé InChI |
QDIWLUIDHDSYJL-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCC#CCOC1CCCCO1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


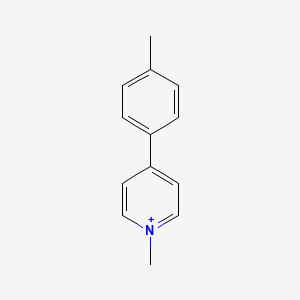
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
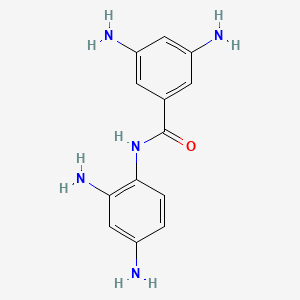
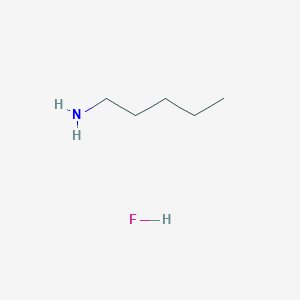
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
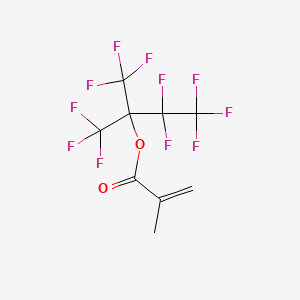
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
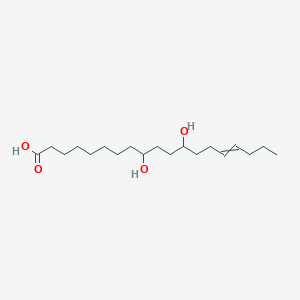
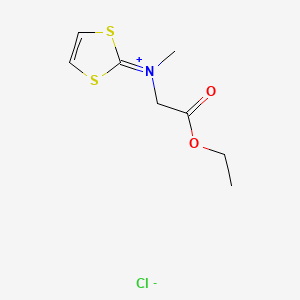
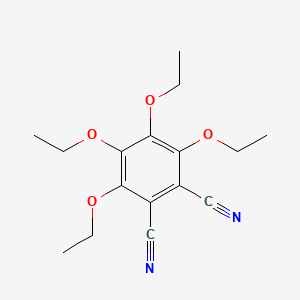
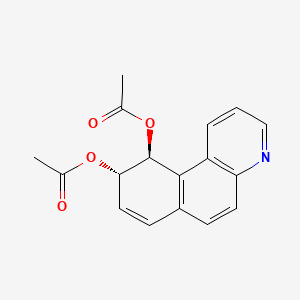

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
